molecular formula C15H24 B12839259 (1S,2E,6E,10R)-3,7,11,11-tetramethylbicyclo[8.1.0]undeca-2,6-diene

(1S,2E,6E,10R)-3,7,11,11-tetramethylbicyclo[8.1.0]undeca-2,6-diene

Cat. No.: B12839259
M. Wt: 204.35 g/mol
InChI Key: VPDZRSSKICPUEY-GQRSATBHSA-N
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Description

(1S,2E,6E,10R)-3,7,11,11-tetramethylbicyclo[8.1.0]undeca-2,6-diene is a complex organic compound characterized by its unique bicyclic structure. This compound is notable for its potential applications in various fields, including chemistry, biology, and industry. Its structure consists of a bicyclo[8.1.0]undeca-2,6-diene framework with four methyl groups attached at specific positions, contributing to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2E,6E,10R)-3,7,11,11-tetramethylbicyclo[8.1.0]undeca-2,6-diene typically involves multiple steps, starting from simpler organic molecules. One common approach is the Diels-Alder reaction, which forms the bicyclic core. This is followed by selective methylation reactions to introduce the four methyl groups at the desired positions. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, is crucial for consistent production quality. Additionally, purification techniques like chromatography and crystallization are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

(1S,2E,6E,10R)-3,7,11,11-tetramethylbicyclo[8.1.0]undeca-2,6-diene undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or alcohols, depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the diene system into saturated hydrocarbons.

    Substitution: Halogenation and other substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often use halogens or other electrophiles under controlled conditions to achieve the desired modifications.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or alcohols, while reduction can produce saturated hydrocarbons. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

(1S,2E,6E,10R)-3,7,11,11-tetramethylbicyclo[8.1.0]undeca-2,6-diene has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Its derivatives may have potential as bioactive compounds, useful in drug discovery and development.

    Medicine: Research into its pharmacological properties could lead to new therapeutic agents.

    Industry: The compound’s unique structure makes it valuable in materials science, particularly in the development of novel polymers and advanced materials.

Mechanism of Action

The mechanism of action of (1S,2E,6E,10R)-3,7,11,11-tetramethylbicyclo[8.1.0]undeca-2,6-diene involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to various biochemical effects. The pathways involved can vary depending on the specific application and the nature of the derivatives used. Understanding these mechanisms is crucial for developing new applications and optimizing existing ones.

Comparison with Similar Compounds

Similar Compounds

    (1S,2E,6E,10R)-3,7,11,11-tetramethylbicyclo[8.1.0]undeca-2,6-diene: shares similarities with other bicyclic compounds, such as norbornadiene and bicyclo[2.2.1]heptadiene.

    Norbornadiene: Known for its use in photochemical reactions and as a ligand in organometallic chemistry.

    Bicyclo[2.2.1]heptadiene: Commonly used in Diels-Alder reactions and as a precursor for various synthetic applications.

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical properties. The presence of four methyl groups at distinct positions enhances its stability and reactivity, making it a valuable compound for diverse scientific and industrial applications.

Properties

Molecular Formula

C15H24

Molecular Weight

204.35 g/mol

IUPAC Name

(1S,2Z,6Z,10R)-3,7,11,11-tetramethylbicyclo[8.1.0]undeca-2,6-diene

InChI

InChI=1S/C15H24/c1-11-6-5-7-12(2)10-14-13(9-8-11)15(14,3)4/h6,10,13-14H,5,7-9H2,1-4H3/b11-6-,12-10-/t13-,14+/m1/s1

InChI Key

VPDZRSSKICPUEY-GQRSATBHSA-N

Isomeric SMILES

C/C/1=C/CC/C(=C\[C@H]2[C@H](C2(C)C)CC1)/C

Canonical SMILES

CC1=CCCC(=CC2C(C2(C)C)CC1)C

Origin of Product

United States

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